N-acetyl-O-benzyl-D-serine
Description
N-Acetyl-O-benzyl-D-serine is a chemically modified derivative of the amino acid D-serine. It features two protective groups: an acetyl group on the amino (-NH₂) moiety and a benzyl group on the hydroxyl (-OH) side chain. These modifications enhance its stability during peptide synthesis, particularly in acidic or reactive environments.
Properties
CAS No. |
35886-79-4 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
TVFIOVJIUUWDCR-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-O-benzyl-D-serine typically involves the protection of the hydroxyl group of serine with a benzyl group and the acetylation of the amino group. One common method involves the use of benzyl bromide and acetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-O-benzyl-D-serine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-acetyl-D-serine.
Reduction: Formation of N-ethyl-O-benzyl-D-serine.
Substitution: Formation of various substituted serine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-acetyl-O-benzyl-D-serine is used as a building block in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of serine residues in proteins .
Medicine: Its ability to mimic natural serine residues makes it useful in the development of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of N-acetyl-O-benzyl-D-serine involves its interaction with enzymes and proteins. The acetyl and benzyl groups provide stability and protect the serine residue from unwanted reactions. The compound can act as a substrate or inhibitor for enzymes that recognize serine residues, thereby modulating their activity. The molecular targets and pathways involved include serine proteases and other enzymes that interact with serine residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Protected Serine Derivatives
Structural and Functional Differences
(a) Protective Group Stability
- This compound: Acetyl Group: Requires strong acidic or basic conditions for removal (e.g., hydrazinolysis), limiting its use in mild reaction environments. Benzyl Group: Typically removed via hydrogenolysis (H₂/Pd-C), compatible with orthogonal protection strategies.
- N-Boc-O-benzyl-D-serine :
- N-Cbz-D-serine: Cbz Group: Cleaved by hydrogenolysis or catalytic reduction, offering versatility in deprotection .
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